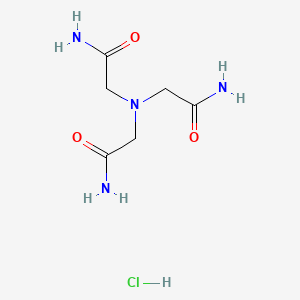

2,2',2''-Nitrilotris(acetamide) monohydrochloride

CAS No.: 19037-75-3

Cat. No.: VC7955133

Molecular Formula: C6H13ClN4O3

Molecular Weight: 224.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 19037-75-3 |

|---|---|

| Molecular Formula | C6H13ClN4O3 |

| Molecular Weight | 224.64 g/mol |

| IUPAC Name | 2-[bis(2-amino-2-oxoethyl)amino]acetamide;hydrochloride |

| Standard InChI | InChI=1S/C6H12N4O3.ClH/c7-4(11)1-10(2-5(8)12)3-6(9)13;/h1-3H2,(H2,7,11)(H2,8,12)(H2,9,13);1H |

| Standard InChI Key | RCVWOQCUHNZKAP-UHFFFAOYSA-N |

| SMILES | C(C(=O)N)N(CC(=O)N)CC(=O)N.Cl |

| Canonical SMILES | C(C(=O)N)N(CC(=O)N)CC(=O)N.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s IUPAC name is 2-[bis(2-amino-2-oxoethyl)amino]acetamide hydrochloride, reflecting its branched structure with three acetamide arms . Its condensed formula, N(CH₂CONH₂)₂Gly-NH₂·HCl, highlights the glycine-like backbone modified by acetamide substituents. Key identifiers include:

| Property | Value | Source Reference |

|---|---|---|

| CAS Registry Number | 19037-75-3 | |

| Molecular Formula | C₆H₁₃ClN₄O₃ | |

| Molecular Weight | 224.64 g/mol | |

| SMILES | C(C(=O)N)N(CC(=O)N)CC(=O)N.Cl | |

| InChIKey | RCVWOQCUHNZKAP-UHFFFAOYSA-N |

The hydrochloride salt enhances solubility in polar solvents compared to the parent compound, nitrilotris(acetamide) (CAS 4862-18-4) .

Spectroscopic and Computational Data

| Precaution | Response Measure |

|---|---|

| Wear nitrile gloves and safety goggles | Flush eyes with water for 15 minutes |

| Use in well-ventilated areas | Wash skin with soap and water immediately |

| Avoid dust formation | Seek medical attention for persistent irritation |

The hydrochloride’s acidic nature necessitates additional precautions against corrosion, though specific data remain unpublished.

Synthetic Pathways and Industrial Relevance

Relationship to Patent Literature

A 2004 patent (US20040198836A1) describes the synthesis of (±)-2-amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide monohydrochloride using sodium borohydride and stannous chloride . While structurally distinct from 2,2',2''-nitrilotris(acetamide) monohydrochloride, this method demonstrates industrial strategies for:

These techniques could theoretically apply to synthesizing 2,2',2''-nitrilotris(acetamide) derivatives, though no direct evidence exists in current literature.

Regulatory and Environmental Status

Global Regulatory Status

The European Chemicals Agency (ECHA) lists 2,2',2''-nitrilotris(acetamide) monohydrochloride under EC number 242-771-8 but provides no substance-specific regulations . Its parent compound (EC 225-469-0) lacks harmonized classification under CLP regulations, indicating insufficient data for full hazard assessment .

Environmental Persistence

Quantitative structure-activity relationship (QSAR) models predict moderate biodegradability (Biowin v4.10 score: 0.7) due to the compound’s polar functional groups . Hydrolysis under alkaline conditions likely cleaves amide bonds, releasing acetate and ammonium byproducts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume